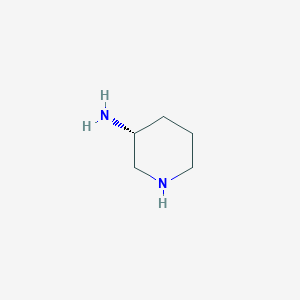

(R)-3-Aminopiperidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3R)-piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349860 | |

| Record name | (R)-3-AMINOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-73-9 | |

| Record name | (R)-3-AMINOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-piperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidine is a chiral heterocyclic amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry and reactive amino group make it a valuable intermediate, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in synthetic pathways.

Core Physical and Chemical Data

The physical and chemical properties of this compound can vary depending on whether it is in its free base form, a salt, or has a protecting group. The following tables summarize the key quantitative data for the free base, its commonly used dihydrochloride salt, and its N-Boc protected form.

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 127294-73-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₁₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | --INVALID-LINK-- |

| Boiling Point | 157.9 ± 8.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.910 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 10.49 ± 0.20 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Physical and Chemical Properties of this compound Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 334618-23-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | --INVALID-LINK-- |

| Molecular Weight | 173.08 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 190-195 °C | --INVALID-LINK-- |

| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Optical Rotation [α]/D | -2.0 ± 0.5° (c = 1 in H₂O) | --INVALID-LINK-- |

Table 3: Physical and Chemical Properties of (R)-3-(Boc-Amino)piperidine

| Property | Value | Reference(s) |

| CAS Number | 309956-78-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 121.0 to 125.0 °C | --INVALID-LINK-- |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in methanol and ethanol | --INVALID-LINK-- |

| Optical Rotation [α]22/D | +3.2° (c = 0.5 in DMF) | --INVALID-LINK-- |

| Storage Temperature | 2–8 °C | --INVALID-LINK-- |

Experimental Protocols

The determination of the physical properties listed above is conducted using standard laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of solid derivatives of this compound is determined using the capillary method, often with an automated apparatus like a Mel-Temp or DigiMelt.[1]

-

Sample Preparation: A small amount of the dry, finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The starting temperature is set to approximately 15-20°C below the expected melting point.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[1]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

For liquid forms or the free base, the boiling point can be determined using a small sample volume with a Thiele tube.[4][5]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[6][7]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]

-

Measurement: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[4][6]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[4]

Optical Rotation Measurement (Polarimetry)

The chirality of this compound is confirmed by measuring its optical rotation using a polarimeter.[8][9]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the substance and dissolving it in a known volume of a specified solvent (e.g., water for the dihydrochloride salt) to a precise concentration (c), typically in g/100mL.

-

Apparatus Setup: The polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then transferred to a sample cell of a known path length (l), typically in decimeters.

-

Measurement: Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated by the chiral molecules in the solution.[9][10]

-

Data Calculation and Recording: The observed rotation (α) is used to calculate the specific rotation [α], a standardized physical constant, using the formula: [α] = α / (l × c). The direction of rotation is noted as dextrorotatory (+) or levorotatory (-).

Role in Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of several DPP-4 inhibitors. The following workflow illustrates its incorporation in the synthesis of Alogliptin.

Caption: Synthetic workflow for Alogliptin highlighting the role of this compound.

In this synthesis, the piperidine nitrogen of this compound acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring of the advanced intermediate to form the final Alogliptin molecule.[11] This reaction underscores the importance of this compound as a source of chirality and a key structural motif in the final drug product. Similar synthetic strategies are employed for other gliptins, such as Linagliptin.[12]

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 12. cbijournal.com [cbijournal.com]

(R)-3-Aminopiperidine CAS number and molecular structure

This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine, a critical chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Core Compound Information

This compound is a chiral cyclic amine that serves as a vital building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the target molecules.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a piperidine ring with an amino group at the 3-position in the (R)-configuration.

Molecular Structure:

| Identifier | Value | Reference(s) |

| CAS Number | 127294-73-9 | |

| Molecular Formula | C5H12N2 | [1] |

| Molecular Weight | 100.17 g/mol | [1] |

| IUPAC Name | (3R)-piperidin-3-amine | [2] |

| SMILES | N[C@@H]1CCCNC1 | |

| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N |

Physicochemical Properties of Derivatives

Quantitative data for this compound and its commonly used derivatives are summarized below.

| Property | This compound Dihydrochloride | (R)-3-(Boc-amino)piperidine |

| CAS Number | 334618-23-4 | 309956-78-3 |

| Molecular Formula | C5H14Cl2N2 | C10H20N2O2 |

| Molecular Weight | 173.08 g/mol | 200.28 g/mol |

| Appearance | Solid | White powder |

| Melting Point | 190-195 °C | 121.0 to 125.0 °C |

| Solubility | Good solubility in water | Soluble in ethanol and methanol |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H2O | Not specified |

Pharmaceutical Significance and Applications

This compound is a key structural motif in a number of active pharmaceutical ingredients (APIs), most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. These oral hypoglycemic agents are used for the treatment of type 2 diabetes.

The primary application of this compound is in the synthesis of Alogliptin and Linagliptin, both potent and selective DPP-4 inhibitors.[3][4][5] The chirality at the 3-position of the piperidine ring is essential for the high affinity and selectivity of these drugs for the DPP-4 enzyme.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs derived from this compound increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[8][9]

The following diagram illustrates the signaling pathway of DPP-4 inhibition.

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from chiral precursors or employing asymmetric synthesis methodologies. Below are summaries of key experimental protocols.

Synthesis from D-Glutamic Acid

This method involves a multi-step synthesis starting from the readily available chiral building block, D-glutamic acid.[10]

Experimental Workflow:

Detailed Methodology: A detailed, step-by-step protocol for this synthesis is outlined in patent literature.[10] The key transformations involve the protection of the amino group and esterification of the carboxylic acid, followed by reduction of the ester, activation of the resulting hydroxyl group, intramolecular cyclization to form the piperidine ring, and final deprotection to yield the desired product.

Asymmetric Synthesis using Transaminase

A biocatalytic approach using a transaminase enzyme offers a green and efficient route to this compound derivatives.[11][12]

Experimental Protocol Outline:

-

Substrate Preparation: An N-protected 3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) is used as the substrate.

-

Enzymatic Reaction: The protected 3-piperidone is subjected to an asymmetric amination reaction catalyzed by a specific ω-transaminase in the presence of an amino donor (e.g., isopropylamine). The reaction is typically carried out in a buffered aqueous solution, sometimes with an organic co-solvent, at a controlled pH and temperature.

-

Workup and Isolation: After the reaction is complete, the product, N-protected this compound, is extracted from the reaction mixture using an organic solvent.

-

Deprotection: The protecting group (Boc or Cbz) is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield this compound, which can then be converted to its salt form, such as the dihydrochloride.

Synthesis via Chiral Resolution

Another common approach involves the synthesis of racemic 3-aminopiperidine followed by resolution of the enantiomers.

Experimental Protocol Outline:

-

Salt Formation: Racemic 3-aminopiperidine is reacted with a chiral resolving agent, such as D-mandelic acid, in a suitable solvent.[4]

-

Diastereomeric Crystallization: The two diastereomeric salts formed will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Isolation and Liberation of the Free Base: The crystallized diastereomeric salt of this compound is isolated by filtration. The free this compound is then liberated by treatment with a base.

Analytical Data

While a comprehensive set of fully assigned spectra is beyond the scope of this guide, representative spectral data information is provided below.

| Analytical Technique | Data Reference |

| 1H NMR | [13][14][15] |

| 13C NMR | [15][16] |

| IR Spectroscopy | [15] |

| Mass Spectrometry | [12][17] |

Note on Spectral Data: The 13C NMR spectra of Boc-protected piperidines may show broadened signals for the carbon atoms adjacent to the nitrogen due to the presence of rotamers.[15]

Safety Information

This compound dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

This guide provides a foundational understanding of this compound for its application in research and development. For detailed, specific protocols and safety procedures, it is essential to consult the primary literature and relevant safety data sheets.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | 127294-73-9 | FA152871 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 8. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 9. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 13. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(127294-73-9) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Synthesis of 3-Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core strategies for the chiral synthesis of 3-aminopiperidine derivatives, a critical structural motif in numerous pharmaceutical agents. The guide provides a detailed overview of key methodologies, complete with experimental protocols and comparative data, to aid researchers in the selection and implementation of the most suitable synthetic routes for their drug discovery and development endeavors.

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1] The chirality of the 3-amino group is often crucial for biological activity, making enantioselective synthesis a key challenge and a primary focus of research in this area.[2]

This guide will delve into four principal strategies for obtaining enantiomerically pure 3-aminopiperidine derivatives:

-

Biocatalytic Asymmetric Synthesis: Leveraging the high selectivity of enzymes to achieve high enantiopurity.

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.

-

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction.

-

Classical Resolution: Separating enantiomers from a racemic mixture.

Each section will provide a detailed description of the methodology, a representative experimental protocol, and a summary of quantitative data to allow for easy comparison of the different approaches.

Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity, mild reaction conditions, and a greener footprint compared to traditional chemical methods. Two prominent biocatalytic approaches for the synthesis of chiral 3-aminopiperidine derivatives are the use of transaminases and multi-enzyme cascades.

Asymmetric Amination using ω-Transaminases

ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantiomeric excess (ee). For the synthesis of 3-aminopiperidine derivatives, a common starting material is an N-protected 3-piperidone.

Experimental Protocol: Synthesis of (R)-N-Benzyl-3-aminopiperidine using ω-Transaminase [3]

-

Reaction Setup: 100 g of isopropylamine is dissolved in 100 mL of water, and the pH is adjusted to 8.0 with a hydrochloric acid solution under an ice water bath. 80 mL of tetrahydrofuran is added, and the solution is diluted to 700 mL with 0.1 M, pH=8.0 Tris-HCl buffer and preheated to 50°C.

-

Substrate Addition: A solution of 50 g of N-benzyl-3-piperidone in 200 mL of tetrahydrofuran is added to the reaction mixture.

-

Enzyme and Cofactor Addition: 1 g of ω-transaminase lyophilized powder and 0.8 g of pyridoxal phosphate (PLP) are added.

-

Reaction Conditions: The reaction is maintained at 50°C, and the pH is controlled at 8.0 with a 20% isopropylamine solution for 18 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solid is removed by filtration. The mother liquor is extracted three times with ethyl acetate. The combined organic phases are dried and concentrated to obtain (R)-N-benzyl-3-aminopiperidine as a colorless oil.

Deprotection to (R)-3-Aminopiperidine [3]

-

45.0 g of (R)-N-benzyl-3-aminopiperidine and 4.5 g of Pd/C are added to 400 mL of acetic acid solution.

-

The mixture is reacted under 30 kg of pressure at room temperature for 24 hours.

-

After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the product.

Quantitative Data for Transaminase-Mediated Synthesis

| Substrate | Protecting Group | Enzyme | Yield (%) | ee (%) | Reference |

| N-Boc-3-piperidone | Boc | Immobilized ω-TA | >99 | >99 | [1] |

| N-Cbz-3-piperidone | Cbz | ω-TA | 85.7 | 99.3 | [3] |

| N-Benzyl-3-piperidone | Benzyl | ω-TA | 90.9 | 99.0 | [3] |

Logical Relationship of Transaminase-Catalyzed Synthesis

Caption: Transaminase-catalyzed asymmetric amination workflow.

Chemoenzymatic Cascade using Galactose Oxidase and Imine Reductase

A powerful chemoenzymatic strategy combines the oxidation of an amino alcohol by galactose oxidase (GOase) with an in-situ cyclization and subsequent reduction by an imine reductase (IRED) to produce chiral cyclic amines.[4][5] This one-pot cascade can prevent the racemization of labile intermediates and produce products with high enantiopurity.[4][5]

Experimental Protocol: Synthesis of L-3-N-Cbz-aminopiperidine [5]

-

Reaction Setup: The reaction is performed with 3 mM N-Cbz-protected L-ornithinol in NaPi buffer (pH 7.5) at 30°C and 200 rpm for 16 hours.

-

Enzyme Addition: Galactose oxidase (GOase) and an imine reductase (IRED) are added to the reaction mixture.

-

Work-up and Purification: The product is extracted and isolated using a simple acid-base wash.

Quantitative Data for Chemoenzymatic Cascade

| Starting Material | Product | Isolated Yield (%) | Enantiopurity | Reference |

| N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | 16 | High | [5] |

| N-Cbz-L-lysinol | L-3-N-Cbz-aminoazepane | 54 | High | [5] |

Signaling Pathway of the Chemoenzymatic Cascade

Caption: Chemoenzymatic cascade for 3-aminopiperidine synthesis.

Chiral Pool Synthesis from L-Glutamic Acid

A common strategy for synthesizing chiral molecules is to start from readily available and inexpensive chiral building blocks from nature, such as amino acids. L-glutamic acid is a versatile starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step route.[6]

Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid [6]

-

Esterification: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added drop-wise. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated to give the crude dimethyl ester as an HCl salt in quantitative yield.

-

Boc-Protection: To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C is added triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g). The reaction is stirred at room temperature for 6 hours. After work-up, the N-Boc protected diester is obtained in 92% yield.

-

Reduction: To a stirred solution of the N-Boc protected diester (5 g, 17.28 mmol) in THF (100 mL) at 0°C is added NaBH4 (3.2 g, 86.4 mmol) portion-wise, followed by the drop-wise addition of methanol (7 mL, 172.8 mmol). The reaction is stirred at room temperature for 12 hours. After work-up and purification, the corresponding diol is obtained in 82% yield.

-

Tosylation: To a stirred solution of the diol (3 g, 12.85 mmol) in CHCl3 (60 mL) at 0°C is added triethylamine (4.8 mL, 34.24 mmol), p-TsCl (5.4 g, 28.28 mmol), and DMAP (0.42 g). The reaction is stirred at room temperature for 12 hours. The crude ditosylate is obtained in quantitative yield and used in the next step without further purification.

-

Cyclization: To the crude ditosylate (0.53 g, 1.0 mmol) is added cyclohexylamine (1.7 mL, 15 mmol), and the reaction mixture is stirred for 12 hours. After work-up and purification by column chromatography, the desired 3-(N-Boc-amino)piperidine derivative is obtained.

Quantitative Data for Synthesis from L-Glutamic Acid

| Amine for Cyclization | Overall Yield (%) | Reference |

| Cyclohexylamine | 44-55 | |

| Benzylamine | 44-55 | |

| Other primary amines | 44-55 |

Workflow for Synthesis from L-Glutamic Acid

Caption: Multi-step synthesis of 3-aminopiperidine derivatives.

Asymmetric Catalysis

Asymmetric catalysis provides a powerful and versatile platform for the synthesis of chiral molecules. For 3-aminopiperidine derivatives, several innovative catalytic methods have been developed.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction and a final reduction step, provides access to a wide variety of enantioenriched 3-substituted piperidines.[7][8][9] This method is notable for its broad functional group tolerance and excellent enantioselectivity.[7][8][9]

Experimental Protocol: Three-Step Synthesis of Enantioenriched 3-Arylpiperidines [7][8][9]

A detailed experimental protocol for this multi-step synthesis is highly specific to the substrate and catalyst system and can be found in the supporting information of the cited literature. The general workflow is outlined below.

-

Partial Reduction of Pyridine: Pyridine is activated and partially reduced to a dihydropyridine derivative.

-

Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine is reacted with an arylboronic acid in the presence of a chiral rhodium catalyst to afford a 3-substituted tetrahydropyridine in high yield and enantioselectivity.

-

Reduction: The resulting tetrahydropyridine is reduced to the corresponding 3-substituted piperidine.

Quantitative Data for Rh-Catalyzed Asymmetric Synthesis

A comprehensive table of various arylboronic acids with corresponding yields and enantioselectivities can be compiled from the supplementary data of the primary literature.

| Arylboronic Acid | Yield (%) | ee (%) | Reference |

| Phenylboronic acid | High | Excellent | [7][8][9] |

| Substituted arylboronic acids | High | Excellent | [7][8][9] |

| Heteroarylboronic acids | High | Excellent | [7][8][9] |

Logical Relationship of Rh-Catalyzed Synthesis

Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines

This two-step approach involves an initial 'clip' step, which is a cross-metathesis reaction, followed by a 'cycle' step, an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst.[10][11][12][13] This method is particularly useful for the synthesis of 3-spiropiperidines.

Experimental Protocol: 'Clip-Cycle' Synthesis [10][11][12][13]

-

'Clip' Step (Cross-Metathesis): An N-Cbz-protected 1-amino-hex-5-ene is reacted with a thioacrylate in the presence of a Grubbs catalyst to form the corresponding E-isomer product in high yield.

-

'Cycle' Step (Asymmetric Aza-Michael Cyclization): The product from the 'clip' step is cyclized in the presence of a chiral phosphoric acid catalyst (20 mol%) in a suitable solvent for 24-48 hours to yield the enantioenriched 3-spiropiperidine.

Quantitative Data for 'Clip-Cycle' Synthesis

| Substrate | Yield (%) | er | Reference |

| N-Cbz-2-spirocyclohexylhex-5-ene | Up to 87 | 96:4 | [10][11][12][13] |

| Various substituted 1-amino-hex-5-enes | 43-91 (Clip step) | Up to 97:3 (Cycle step) | [10][11][12] |

Experimental Workflow of 'Clip-Cycle' Synthesis

References

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. scispace.com [scispace.com]

- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 12. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - White Rose Research Online [eprints.whiterose.ac.uk]

- 13. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines | CoLab [colab.ws]

Spectroscopic Profile of (R)-3-Aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Aminopiperidine, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for the free base form, this document presents a combination of experimental data for its salt form and predicted data for the free base, based on established spectroscopic principles.

Introduction

This compound is a versatile chiral amine that serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemistry and functional groups make it an important component in the development of enzyme inhibitors and other therapeutic molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and manufacturing.

This guide summarizes the available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. It is important to note that the NMR and MS data presented are from a published patent for the dihydrobromide salt, while the IR and all data for the free base are predicted based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound Dihydrobromide (in DMSO-d₆, 400 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.62 | s | 2H | NH₂⁺ |

| 8.65 | s | 3H | NH₃⁺ |

| 3.43 | d, J=11.3Hz | 2H | H-2ax, H-6ax |

| 3.18 | d, J=12.2Hz | 1H | H-2eq |

| 2.90 | t, J=11.2Hz | 1H | H-6eq |

| 2.76 | t, J=11.7Hz | 1H | H-3ax |

| 2.05 | d, J=11.7Hz | 1H | H-5ax |

| 1.87 | d, J=12.1Hz | 1H | H-4ax |

| 1.74 | d, J=11.9Hz | 1H | H-5eq |

| 1.61 | d, J=11.3Hz | 1H | H-4eq |

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~53 | C-2 |

| ~48 | C-6 |

| ~47 | C-3 |

| ~34 | C-4 |

| ~25 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound (Free Base)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1150 - 1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data of this compound Dihydrobromide [1]

| m/z | Interpretation |

| 101 | [M+H]⁺ (protonated molecule) |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Free Base)

| m/z | Interpretation |

| 100 | M⁺ (Molecular ion) |

| 83 | [M-NH₃]⁺ |

| 71 | [M-C₂H₅N]⁺ |

| 56 | [M-C₃H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the FID, phase the spectrum, and reference it to the solvent peak.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the analyte.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellets for solids, salt plates for neat liquids)

-

Potassium bromide (KBr), spectroscopic grade

-

This compound sample

Procedure (for a solid sample using KBr pellet):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Objective: To obtain the mass spectrum of the analyte.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Solvent for sample introduction (e.g., methanol, acetonitrile, water)

-

This compound sample

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid to promote protonation).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques and the information they provide.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the spectroscopic characterization of this compound.

References

The Pivotal Role of (R)-3-Aminopiperidine and its Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and conformational rigidity make it an ideal building block for designing potent and selective ligands for various therapeutic targets. This technical guide provides an in-depth exploration of the biological activity of this compound and its analogs, with a primary focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This document will delve into the quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways modulated by these compounds.

Introduction to this compound and its Therapeutic Significance

This compound is a chiral cyclic amine that has garnered significant attention in the pharmaceutical industry due to its presence in several approved drugs.[1] Its rigid piperidine ring constrains the molecule into a specific conformation, which can lead to high-affinity interactions with biological targets. The (R)-enantiomer, in particular, has been found to be crucial for the activity of many of these drugs, highlighting the importance of stereochemistry in their pharmacological effects. The primary therapeutic application of this compound analogs has been in the management of type 2 diabetes mellitus through the inhibition of DPP-4.[2]

Quantitative Analysis of Biological Activity: DPP-4 Inhibition

The primary mechanism of action for many clinically relevant this compound analogs is the inhibition of the serine protease DPP-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, these analogs increase the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Analog | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Alogliptin | DPP-4 | < 7 | - | - |

| Trelagliptin | DPP-4 | 4.2 | - | - |

| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one analog 24 | DPP-4 | 70 | - | - |

| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one analog 25 | DPP-4 | 70 | - | - |

| 1,2,3-triazole-5-carboximidamide derivative 2 | DPP-4 | 6570 | - | - |

| β-amino amide with triazolopiperazine 3 | DPP-4 | 2 | - | - |

| β-amino amide with triazolopiperazine 4 | DPP-4 | 2 | - | - |

| Thiazole-clubbed quinazoline derivative 27 | DPP-4 | 1.12 | Linagliptin | - |

| 3-aminocoumarin derivative 31 | DPP-4 | 3160 | - | - |

| (R)-3-amino-1-(2-benzoyl-1,2-diazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (40) | DPP-4 | Strong in vitro | - | - |

| 4-benzylpiperidine derivative (1) | DPP-4 | 1600 | - | - |

| 2-benzylpyrrolidine derivative (2) | DPP-4 | 300 | - | - |

| phenethyl-piperazine derivative (3) | DPP-4 | 1200 | - | - |

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Analogs and Other Derivatives. [5][6]

Experimental Protocols

Synthesis of a Representative this compound Analog: Alogliptin

The synthesis of Alogliptin, a potent and selective DPP-4 inhibitor, serves as a representative example of the preparation of this compound analogs. The following is a generalized multi-step synthetic route.[7][8][9]

Experimental Workflow for Alogliptin Synthesis

Caption: Generalized synthetic workflow for Alogliptin.

Step-by-Step Protocol:

-

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:

-

To a solution of 6-chloro-3-methyluracil in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), add sodium hydride (NaH) and lithium bromide (LiBr).

-

Add 2-(bromomethyl)benzonitrile to the reaction mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the intermediate.[7]

-

-

Synthesis of Alogliptin (free base):

-

In a reaction vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound dihydrochloride, and potassium carbonate in a mixture of isopropanol and water.[9]

-

Heat the mixture to 50-70°C and monitor the reaction by TLC.[9]

-

After the reaction is complete, filter the hot solution to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin free base as a solid.[9]

-

-

Formation of Alogliptin Benzoate:

-

Dissolve the crude Alogliptin free base in absolute ethanol with heating.[9]

-

Add a solution of benzoic acid in ethanol to the Alogliptin solution.

-

Cool the mixture to room temperature to allow for the precipitation of Alogliptin benzoate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[9]

-

In Vitro DPP-4 Inhibition Assay

The following protocol is a general guideline for determining the in vitro inhibitory activity of this compound analogs against DPP-4 using a fluorometric assay. Commercial kits are widely available and their specific instructions should be followed.[10][11]

Experimental Workflow for DPP-4 Inhibition Assay

Caption: General workflow for a fluorometric DPP-4 inhibition assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Alogliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds and the positive control in DMSO.

-

Create a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in assay buffer as recommended by the supplier.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add a specific volume of the diluted test compounds or positive control.

-

For control wells, add the same volume of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).

-

Add the diluted DPP-4 enzyme solution to all wells except for the blank (substrate control) wells.

-

Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathways

GLP-1 Dependent Pathway for Glycemic Control

The primary therapeutic effect of this compound-based DPP-4 inhibitors is mediated through the potentiation of the incretin hormone signaling pathway.

Caption: GLP-1 dependent signaling pathway of DPP-4 inhibitors.

Inhibition of DPP-4 by this compound analogs prevents the degradation of active GLP-1 and GIP.[3] The elevated levels of these incretin hormones then act on their respective receptors on pancreatic β-cells and α-cells. This leads to a glucose-dependent increase in insulin secretion from β-cells and a suppression of glucagon secretion from α-cells. The combined effect of these actions results in lower blood glucose levels, particularly in the postprandial state.[4]

GLP-1 Independent Pathway: Vasodilation

Recent studies have suggested that DPP-4 inhibitors may exert cardiovascular benefits through mechanisms independent of GLP-1 signaling. One such proposed pathway involves the direct effect of these inhibitors on vascular endothelial cells, leading to vasodilation.

Caption: Proposed GLP-1 independent vasodilation pathway.

Studies have shown that the DPP-4 inhibitor Alogliptin can induce vasodilation in a GLP-1-independent manner.[12] This effect is proposed to be mediated by the inhibition of DPP-4 on endothelial cells, leading to the activation of a signaling cascade involving Src kinase, Akt, and endothelial nitric oxide synthase (eNOS).[12] The subsequent phosphorylation and activation of eNOS result in increased production of nitric oxide (NO), a potent vasodilator, which then acts on the surrounding smooth muscle cells to cause relaxation and an increase in blood vessel diameter.

Conclusion

This compound and its analogs represent a cornerstone in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. Their unique structural features contribute to their high potency and selectivity. The ability to modulate the incretin signaling pathway has proven to be a highly effective strategy for glycemic control. Furthermore, emerging evidence of GLP-1 independent effects, such as direct vasodilation, suggests that these compounds may offer additional cardiovascular benefits. The synthetic routes and assay methodologies detailed in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents. Future research will likely focus on further elucidating the full spectrum of their biological activities and leveraging this knowledge to design next-generation therapies with improved efficacy and safety profiles.

References

- 1. abcam.cn [abcam.cn]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. CN104672210A - Preparation method of alogliptin and alogliptin benzoate - Google Patents [patents.google.com]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to the Synthesis of (R)-3-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidine is a critical chiral building block in the pharmaceutical industry, forming the core of numerous approved drugs, including the blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The precise stereochemical orientation of the amino group at the C3 position of the piperidine ring is paramount for biological activity, making the efficient and enantioselective synthesis of the (R)-enantiomer a subject of intense research and development. This technical guide provides an in-depth review of the principal synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core synthetic strategies.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Biocatalytic Synthesis: Leveraging the high selectivity of enzymes, this modern approach offers a green and efficient route to the desired enantiomer. Transaminases are prominently used for the asymmetric amination of a prochiral ketone precursor.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-aminopiperidine through the formation of diastereomeric salts with a chiral resolving agent. Subsequent separation and liberation of the desired enantiomer yield the final product.

-

Synthesis from the Chiral Pool: This strategy utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral piperidine ring through a series of chemical transformations.

A fourth, and increasingly important, approach is Asymmetric Synthesis , where the chiral center is introduced enantioselectively using a chiral catalyst, such as a rhodium complex in asymmetric hydrogenation.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as scalability, cost of goods, and desired enantiomeric purity. The following table summarizes key quantitative data for the different approaches.

| Synthetic Route | Key Transformation | Starting Material | Typical Yield | Enantiomeric Excess (e.e.) | Key Reagents/Catalysts |

| Biocatalytic | Asymmetric Amination | N-Boc-3-piperidone | >90% | >99% | ω-Transaminase, Isopropylamine, PLP |

| Chiral Resolution | Diastereomeric Salt Formation | Racemic 3-aminopiperidine | ~40-50% (for the desired enantiomer) | >99% after recrystallization | Dibenzoyl-D-tartaric acid, Methanol |

| Chiral Pool | Multi-step synthesis including cyclization | D-Glutamic Acid | ~40-50% (overall) | >99% | Thionyl chloride, Boc-anhydride, NaBH₄, TsCl |

| Asymmetric Synthesis | Asymmetric Hydrogenation | N-Boc-3-aminopyridine | High | High | Rhodium catalyst with chiral ligand |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

Caption: Biocatalytic synthesis of this compound.

Caption: Chiral resolution of racemic 3-aminopiperidine.

Caption: Synthesis of this compound from the chiral pool.

Detailed Experimental Protocols

Biocatalytic Synthesis via Asymmetric Amination

This protocol is adapted from a representative transaminase-based synthesis.

Materials:

-

N-Boc-3-piperidone

-

ω-Transaminase (e.g., from Aspergillus terreus)

-

Isopropylamine (IPA)

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid in ethanol (2M)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, a solution of isopropylamine in water is prepared, and the pH is adjusted to 8.5 with aqueous hydrochloric acid.[1] To this, Tris-HCl buffer and dimethyl sulfoxide are added. The mixture is preheated to 45°C.

-

Substrate Addition: A solution of N-Boc-3-piperidone in dimethyl sulfoxide is added to the reaction mixture.[1]

-

Enzyme Addition: ω-Transaminase and PLP are added to initiate the reaction. The pH is maintained at 8.5 by the controlled addition of a 20% isopropylamine solution.[1]

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC until completion (typically 24 hours).

-

Work-up: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-(R)-3-aminopiperidine.

-

Deprotection: The crude product is dissolved in a 2M solution of HCl in ethanol and stirred overnight at room temperature.[1] The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Chiral Resolution using Dibenzoyl-D-tartaric Acid

This protocol outlines a typical procedure for the resolution of racemic 3-aminopiperidine.

Materials:

-

Racemic 3-aminopiperidine

-

Dibenzoyl-D-tartaric acid

-

Methanol

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation: Racemic 3-aminopiperidine is dissolved in methanol. A solution of dibenzoyl-D-tartaric acid in methanol is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystalline precipitate, the this compound-dibenzoyl-D-tartrate salt, is collected by filtration and washed with cold methanol. The enantiomeric purity can be enhanced by recrystallization from methanol.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic mixture of water and ethyl acetate. A sodium hydroxide solution is added to basify the aqueous layer (pH > 12), liberating the free amine.

-

Extraction and Isolation: The layers are separated, and the aqueous layer is further extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis from D-Glutamic Acid

This multi-step synthesis leverages the inherent chirality of D-glutamic acid.[2]

Materials:

-

D-Glutamic acid

-

Thionyl chloride

-

Methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Sodium borohydride (NaBH₄)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., CH₂Cl₂, THF)

Procedure:

-

Esterification: D-Glutamic acid is esterified by reacting with thionyl chloride in methanol to produce the corresponding dimethyl ester.

-

N-Protection: The amino group of the diester is protected with a Boc group using Boc₂O, triethylamine, and a catalytic amount of DMAP in dichloromethane.

-

Reduction: The diester is reduced to the corresponding diol using sodium borohydride in a suitable solvent.

-

Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, for example, by conversion to tosylates using p-toluenesulfonyl chloride and a base.

-

Cyclization: Intramolecular cyclization is induced by treatment with a strong base, such as sodium hydride, to form the protected piperidine ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield this compound.

Conclusion

The synthesis of this compound is a well-developed field with multiple viable routes. Biocatalytic methods stand out for their high efficiency and enantioselectivity, aligning with the principles of green chemistry. Chiral resolution remains a robust and scalable, albeit less atom-economical, option. Synthesis from the chiral pool offers an elegant way to leverage nature's stereochemical control, though it often involves multiple synthetic steps. The continuous development of asymmetric catalytic methods promises even more direct and efficient access to this crucial pharmaceutical building block. The choice of the optimal synthetic strategy will ultimately be dictated by project-specific requirements, including cost, scale, and regulatory considerations.

References

The Enantiomers of 3-Aminopiperidine: A Technical Guide to their Discovery, Synthesis, and Application

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the enantiomers of 3-aminopiperidine. This chiral scaffold is a critical pharmacophore, most notably as a cornerstone for a class of highly successful dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This document details the evolution of synthetic and resolution methodologies, presents key physicochemical data, and outlines detailed experimental protocols for the preparation of these valuable chiral building blocks.

Introduction: The Rise of a Privileged Scaffold

The significance of optically pure 3-aminopiperidine, particularly the (R)-enantiomer, surged with the discovery of its role as a key structural component in several blockbuster drugs. These include the gliptins, such as alogliptin, linagliptin, and trelagliptin, which are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). The precise stereochemical orientation of the amino group on the piperidine ring is crucial for the high-affinity binding to the active site of DPP-4, highlighting the critical need for robust and scalable methods to access the individual enantiomers.

Historically, the preparation of enantiomerically pure 3-aminopiperidine has followed three main strategic paths:

-

Chiral Resolution of the Racemate: This classical approach involves the separation of the racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., D-glutamic acid, D-ornithine), and employs a series of chemical transformations to construct the chiral piperidine ring.

-

Asymmetric Synthesis: More contemporary methods focus on the stereoselective synthesis of one enantiomer from a prochiral precursor. A notable advancement in this area is the use of biocatalysis, particularly with ω-transaminases, which offers a greener and highly efficient route to the desired enantiomer.

This guide will delve into the technical details of these approaches, providing the necessary data and protocols for their practical application.

Physicochemical Properties

A summary of the key physical and chemical properties of racemic 3-aminopiperidine and its enantiomeric forms is provided below. It is important to note that data for the free bases of the pure enantiomers are less commonly reported in the literature than for their more stable salt or protected forms.

| Property | Racemic 3-Aminopiperidine | (R)-3-Aminopiperidine | (S)-3-Aminopiperidine |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₂N₂ | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol |

| Melting Point (°C) | 55-57[1] | Not commonly reported | Not commonly reported |

| Boiling Point (°C) | 168-170[1] | Not commonly reported | Not commonly reported |

| pKa (Predicted) | 10.49 ± 0.20[1] | Not commonly reported | Not commonly reported |

| Form | Light brown to brown solid[1] | Data not available | Colorless to light yellow liquid |

Table 1: Physical Properties of 3-Aminopiperidine Free Base.

| Property | Racemic 3-Aminopiperidine Dihydrochloride | This compound Dihydrochloride | (S)-3-Aminopiperidine Dihydrochloride |

| CAS Number | 138060-07-8 | 334618-23-4 | 334618-07-4 |

| Molecular Formula | C₅H₁₄Cl₂N₂ | C₅H₁₄Cl₂N₂ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol | 173.08 g/mol | 173.08 g/mol |

| Melting Point (°C) | 230 (dec.) | 190-195[2] | Not commonly reported |

| Specific Optical Rotation | Not applicable | [α]D²⁰ = -0.74 (c=0.5, CH₃OH) | [α]D = +2.0 ± 0.2° (c=5, H₂O) |

Table 2: Physical Properties of 3-Aminopiperidine Dihydrochloride Salts.

| Property | (R)-1-Boc-3-aminopiperidine | (S)-1-Boc-3-aminopiperidine |

| CAS Number | 188111-79-7 | 625471-18-3 |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol |

| Melting Point (°C) | 60-70 | Not commonly reported (Gum or Semi-Solid) |

| Specific Optical Rotation | [α]D = -25.63 (c=0.31, EtOH) | [α]D = +26.0 (c=0.308, EtOH) |

Table 3: Physical Properties of N-Boc Protected 3-Aminopiperidine Enantiomers.

Biological Significance: Inhibition of DPP-4 Signaling

The pharmacological importance of this compound stems from its role as a key component of DPP-4 inhibitors. DPP-4 is a transmembrane glycoprotein and a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is released from the gut in response to food intake and potentiates glucose-dependent insulin secretion from pancreatic β-cells. By inactivating GLP-1, DPP-4 plays a crucial role in regulating glucose homeostasis.

DPP-4 inhibitors, containing the this compound moiety, bind to the active site of DPP-4, preventing the degradation of GLP-1. This leads to increased circulating levels of active GLP-1, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels in patients with type 2 diabetes. The signaling pathway is depicted below.

Methodologies for Enantioselective Preparation

Chiral Resolution via Diastereomeric Salt Formation

This classical method remains a viable and industrially applied strategy for obtaining enantiomerically pure 3-aminopiperidine. The principle lies in the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.

A variety of chiral acids have been successfully employed for the resolution of 3-aminopiperidine, including dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, N-acetyl-phenylalanine, and cyclic phosphoric acids.

This protocol describes a typical procedure for the resolution of racemic 3-aminopiperidine to obtain the (R)-enantiomer.

Materials:

-

Racemic 3-aminopiperidine dihydrochloride

-

Sodium hydroxide (e.g., 10-12% aqueous solution)

-

Methanol

-

Dibenzoyl-(D)-tartaric acid

-

Hydrochloric acid (e.g., 5-6 M solution in isopropanol)

-

Isopropanol

-

Water

Procedure:

-

Liberation of the Free Base: A suspension of racemic 3-aminopiperidine dihydrochloride in methanol is cooled in an ice-water bath. An aqueous solution of sodium hydroxide is added dropwise to neutralize the hydrochloride salt and liberate the free racemic 3-aminopiperidine. The reaction mixture is stirred at room temperature, and the precipitated sodium chloride is removed by filtration.

-

Diastereomeric Salt Formation: The methanolic solution of racemic 3-aminopiperidine is added to a solution of dibenzoyl-(D)-tartaric acid in methanol. The mixture is heated (e.g., to 60-70 °C) and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the this compound dibenzoyl-(D)-tartrate.

-

Isolation and Purification of the Diastereomeric Salt: The precipitated solid is collected by filtration, washed with cold methanol, and dried. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization from a suitable solvent such as methanol.

-

Liberation of the Enantiomerically Pure Amine: The resolved diastereomeric salt is suspended in a mixture of isopropanol and water. A solution of hydrochloric acid in isopropanol is added to protonate the amine and liberate the chiral acid. The mixture is heated to achieve a clear solution and then cooled to crystallize the desired this compound dihydrochloride.

-

Final Isolation: The crystalline this compound dihydrochloride is collected by filtration, washed with a suitable solvent (e.g., a mixture of methanol/water, then methanol), and dried under vacuum to yield the final product with high enantiomeric excess (e.e.).

Asymmetric Synthesis using ω-Transaminases

Biocatalysis offers an elegant and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone substrate. By using an engineered or selected transaminase with high stereoselectivity, a prochiral ketone can be converted into a single enantiomer of the corresponding amine with high conversion and enantiomeric excess.

For the synthesis of this compound, the substrate is typically an N-protected 3-piperidone (e.g., N-Boc-3-piperidone). The Boc protecting group is used to improve the substrate's properties for the enzymatic reaction and to facilitate product isolation.

This protocol outlines a general procedure for the enzymatic synthesis of (R)-1-Boc-3-aminopiperidine.

Materials:

-

N-Boc-3-piperidone

-

ω-Transaminase (immobilized or as a whole-cell biocatalyst)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Amino donor (e.g., isopropylamine)

-

Buffer solution (e.g., triethanolamine or Tris-HCl buffer, pH 7.5-8.0)

-

Organic co-solvent (e.g., DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: A buffered solution containing the amino donor (e.g., 1.1 M isopropylamine) and the PLP cofactor (e.g., 1.4 mM) is prepared. The ω-transaminase is added to this solution.

-

Substrate Addition: A solution of N-Boc-3-piperidone in an organic co-solvent like DMSO is added to the enzyme-buffer mixture. The use of a co-solvent is often necessary to overcome the low aqueous solubility of the substrate.

-

Enzymatic Conversion: The reaction mixture is stirred at a controlled temperature (e.g., 35-50 °C) and pH. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or TLC.

-

Work-up and Product Isolation: Upon completion of the reaction, the enzyme (if immobilized) is removed by filtration. The aqueous reaction mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-Boc-3-aminopiperidine.

-

Purification and Deprotection: The crude product can be purified by column chromatography if necessary. The N-Boc protecting group is then removed by treatment with a strong acid, such as hydrochloric acid in ethanol or trifluoroacetic acid, to yield the final this compound salt.

Conclusion

The enantiomers of 3-aminopiperidine represent a classic example of how the demand for stereochemically pure building blocks in the pharmaceutical industry drives innovation in synthetic chemistry. From the early reliance on classical resolution techniques to the development of sophisticated asymmetric catalytic methods, the quest for efficient and scalable access to these valuable compounds continues. The methodologies outlined in this guide, particularly the use of biocatalysis, highlight the trend towards more sustainable and selective chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is essential for the continued discovery and production of novel therapeutics built upon this privileged chiral scaffold.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-3-Aminopiperidine Dihydrochloride

(R)-3-Aminopiperidine dihydrochloride , a chiral intermediate vital in pharmaceutical synthesis, particularly for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin, requires stringent safety protocols due to its hazardous nature.[1][2][3][4] This guide provides comprehensive information for researchers, scientists, and drug development professionals on its safe handling, storage, and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound dihydrochloride is fundamental for its safe handling. This data is crucial for designing experimental setups and for risk assessment in the laboratory.

| Property | Value | Reference |

| CAS Number | 334618-23-4 | [2] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | [1] |

| Molecular Weight | 173.08 g/mol | [1][3] |

| Appearance | White to off-white or tan powder/solid.[1][2][3][5] | |

| Melting Point | 190-195 °C[1][3] or 205-209 °C[6] | |

| Boiling Point | 241.9 °C at 760 mmHg | [1][6] |

| Flash Point | 100.1 °C (Estimated) | [1][2][6] |

| Solubility | Soluble in water; partially soluble in dichloromethane, methanol, and isopropyl alcohol.[2] | |

| Hygroscopicity | Material is hygroscopic in nature.[2] |

Hazard Identification and Classification

This compound dihydrochloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][5]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][5] |

GHS Pictograms:

-

GHS05 (Corrosion): Indicates the potential for serious eye damage.[2]

-

GHS07 (Exclamation Mark): Warns of acute toxicity (harmful), skin and eye irritation, and respiratory irritation.[2]

The following DOT script visualizes the logical relationship between the GHS classification and the required personal protective equipment.

GHS Hazards and Corresponding PPE

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure and ensure safety when working with this compound dihydrochloride.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2][5][7] | Protects against dust particles and chemical splashes, preventing serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][5] Impervious clothing or a lab coat should be worn.[5] | Prevents skin contact which can cause irritation.[2][5] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5] | Protects the respiratory system from irritation due to inhalation of dust particles.[2][5] |

3.3. Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound dihydrochloride in a laboratory setting.

References

(R)-3-Aminopiperidine: A Technical Guide to Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals